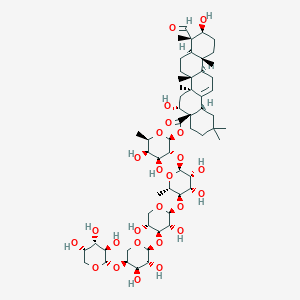
2-Acetoxy-5-nitrobenzyl chloride
Vue d'ensemble
Description
2-Acetoxy-5-nitrobenzyl chloride, also known as ANBC, is an organic compound with a chemical formula C9H8ClNO4 . It has been widely used in scientific research due to its chemical properties and biological activities.
Synthesis Analysis
The synthesis of 2-Acetoxy-5-nitrobenzyl chloride involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from the synthesis are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular formula of 2-Acetoxy-5-nitrobenzyl chloride is C9H8ClNO4 . Its molecular weight is 229.61700 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Acetoxy-5-nitrobenzyl chloride include a density of 1.378g/cm3, a boiling point of 382.2ºC at 760 mmHg, and a flash point of 184.9ºC . The melting point is not available .Applications De Recherche Scientifique
Synthesis of Benzamide Compounds
2-Acetoxy-5-nitrobenzyl chloride: is used in the synthesis of novel benzamide compounds. These compounds have been studied for their antioxidant and antibacterial activities . The synthesized benzamides, starting from related benzoic acids and amine derivatives, have shown promising results in in vitro tests for total antioxidant capacity, free radical scavenging, and metal chelating activity .
Anticancer Applications
This compound plays a role in the development of anticancer scaffolds . Specifically, it’s involved in the creation of artificial biomimetic chloride anionophores. These anionophores can be photoactivated to selectively target cancer cells, minimizing toxicity to healthy cells. This application is particularly relevant in the context of photodynamic therapy .
Enzyme Activity Modulation
2-Acetoxy-5-nitrobenzyl chloride: has been designed to introduce a reporter group near the active site of enzymes like chymotrypsin. This allows researchers to study the enzyme’s activity and potentially develop enzyme inhibitors or activators that could have therapeutic applications .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-Acetoxy-5-nitrobenzyl chloride is the active site of the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine.
Mode of Action
2-Acetoxy-5-nitrobenzyl chloride is designed to introduce a reporter group near the active site of chymotrypsin . The reporter group can then be used to monitor the activity of the enzyme, providing insights into its function and regulation.
Pharmacokinetics
Its molecular weight (22961700) and LogP (278210) suggest that it may have reasonable bioavailability .
Propriétés
IUPAC Name |
[2-(chloromethyl)-4-nitrophenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-6(12)15-9-3-2-8(11(13)14)4-7(9)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEUIPVVUKAVGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047423 | |
| Record name | 2-Acetoxy-5-nitrobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-5-nitrobenzyl chloride | |
CAS RN |
5174-32-3 | |
| Record name | 2-Acetoxy-5-nitrobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005174323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetoxy-5-nitrobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetoxy-5-nitrobenzyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETOXY-5-NITROBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9506KY62X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Acetoxy-5-nitrobenzyl chloride interact with chymotrypsin and what are the downstream effects?
A1: 2-Acetoxy-5-nitrobenzyl chloride is designed to act as a specific reagent for modifying chymotrypsin. While the provided abstract doesn't delve into the specifics of the interaction, it suggests that the compound introduces a "reporter group" near the enzyme's active site. [] This likely involves a covalent modification of the enzyme, potentially at a serine residue within or near the active site. The introduced reporter group could then be used to study various aspects of chymotrypsin's function, such as substrate binding, kinetics, or conformational changes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-2-[[[5-[[methyl-(phenylmethyl)amino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]hexanoic acid tert-butyl ester](/img/structure/B1256156.png)

![4-[(2E)-2-[1-(4-imidazol-1-ylphenyl)ethylidene]hydrazinyl]benzoic acid](/img/structure/B1256158.png)




![(E)-1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one](/img/structure/B1256169.png)
![1-S-[(1Z)-2-methyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1256172.png)
